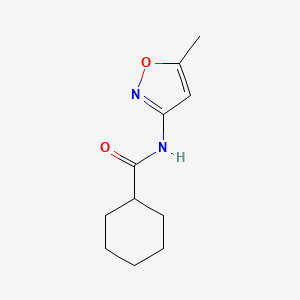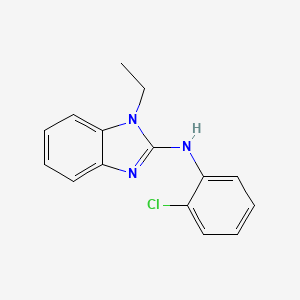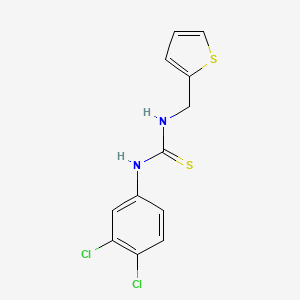![molecular formula C19H23N3O2 B5741770 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DAPP, is a chemical compound that has been widely studied for its potential therapeutic applications. DAPP is a piperazine derivative that has shown promise in treating a variety of conditions, including anxiety, depression, and schizophrenia. In
Mécanisme D'action
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is still not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This may explain its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors, and to improve cognitive function. This compound has also been shown to reduce inflammation, both in vitro and in vivo. In addition, it has been shown to have a protective effect on the brain, reducing oxidative stress and improving neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the effects of serotonin receptor modulation and acetylcholinesterase inhibition. However, one limitation of using this compound is that it has not yet been studied in humans, so its potential therapeutic applications are still largely theoretical.
Orientations Futures
There are many potential future directions for research on 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use in treating schizophrenia, as it has shown promise in animal models. Another area of interest is its anti-inflammatory effects, which could make it useful in treating a variety of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for anxiety, depression, and other conditions.
Méthodes De Synthèse
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base catalyst. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 70-80% using this method.
Applications De Recherche Scientifique
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in treating schizophrenia. This compound has also been shown to have anti-inflammatory effects, which could make it useful in treating inflammatory conditions.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-11-16(2)13-17(12-15)24-14-19(23)22-9-7-21(8-10-22)18-5-3-4-6-20-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKCZBXQPGHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)






![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)